(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
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Overview
Description
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a synthetic organic compound that features a piperidine ring substituted with a difluorophenyl group and a prop-2-yn-1-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Prop-2-yn-1-yloxy Methyl Group: This step involves the alkylation of the piperidine nitrogen with a prop-2-yn-1-yloxy methyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone: Unique due to the presence of both difluorophenyl and prop-2-yn-1-yloxy methyl groups.
(2,6-Difluorophenyl)(3-((methoxymethyl)piperidin-1-yl)methanone): Similar structure but with a methoxymethyl group instead of prop-2-yn-1-yloxy methyl.
(2,6-Difluorophenyl)(3-((ethoxymethyl)piperidin-1-yl)methanone): Contains an ethoxymethyl group, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2/c1-2-9-21-11-12-5-4-8-19(10-12)16(20)15-13(17)6-3-7-14(15)18/h1,3,6-7,12H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVRGIWEJSHXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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